(4Z)-4-{[(3-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-4-{[(3-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[(3-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the 3-hydroxyphenyl and 4-iodophenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and halogenated aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[(3-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or cyanides.
Major Products
The major products formed from these reactions include various substituted pyrazolones, amines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4Z)-4-{[(3-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-{[(3-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(3-Hydroxyphenyl)hydrazono]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-{[(2-hydroxyphenyl)amino]methylidene}-1-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
The uniqueness of (4Z)-4-{[(3-hydroxyphenyl)amino]methylidene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the hydroxyl group allows for unique reactivity and potential interactions with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-[(3-hydroxyphenyl)iminomethyl]-2-(4-iodophenyl)-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN3O2/c1-11-16(10-19-13-3-2-4-15(22)9-13)17(23)21(20-11)14-7-5-12(18)6-8-14/h2-10,20,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQZDBQPRVDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)I)C=NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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